molecular formula C18H18N4O6 B2883642 Methyl 3-nitro-4-[4-(4-nitrophenyl)piperazino]benzenecarboxylate CAS No. 478246-31-0

Methyl 3-nitro-4-[4-(4-nitrophenyl)piperazino]benzenecarboxylate

Cat. No.: B2883642
CAS No.: 478246-31-0
M. Wt: 386.364
InChI Key: ICUZQDCBDYFMCN-UHFFFAOYSA-N
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Description

Methyl 3-nitro-4-[4-(4-nitrophenyl)piperazino]benzenecarboxylate ( 478246-31-0) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C18H18N4O6 and a molecular weight of 386, this compound features a piperazine core substituted with nitrophenyl groups . The piperazine pharmacophore is a significant structural motif found in numerous biologically active compounds . Piperazine derivatives are extensively studied in life sciences research for a range of potential applications, including as antifungal, antibacterial, and antimalarial agents . Furthermore, the 4-(4-nitrophenyl)piperazine moiety, a key part of this molecule, has been reported in scientific literature to have utility in the study and control of potassium channels . Researchers can utilize this compound as a versatile building block in medicinal chemistry or as a reference standard in pharmacological studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

methyl 3-nitro-4-[4-(4-nitrophenyl)piperazin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O6/c1-28-18(23)13-2-7-16(17(12-13)22(26)27)20-10-8-19(9-11-20)14-3-5-15(6-4-14)21(24)25/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUZQDCBDYFMCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the nitration of appropriate aromatic precursors. The nitration reactions are usually carried out using concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the formation of the desired nitro groups.

Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale nitration reactions, followed by purification processes to achieve the desired purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be performed using reducing agents like iron (Fe) and hydrochloric acid (HCl) or tin (Sn) and hydrochloric acid (HCl).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as ammonia (NH₃) or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or hydroxylamines.

  • Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicine: Research into the medicinal properties of this compound may reveal its potential as an anti-inflammatory, antioxidant, or anticancer agent.

Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

Methyl 3-nitro-4-[4-(2-pyridinyl)piperazino]benzenecarboxylate (CAS 24571-64-0)

  • Structural Differences : The 4-nitrophenyl group in the target compound is replaced with a 2-pyridinyl moiety.
  • Molecular Formula : C₁₇H₁₈N₄O₄ vs. C₁₈H₁₇N₅O₆ (target compound).
  • Molecular weight: 342.36 g/mol vs. 387.35 g/mol (target compound) .
  • Synthesis : Similar coupling strategies involving piperazine intermediates are likely used, but the pyridinyl substituent may require milder reaction conditions due to reduced steric hindrance .

Methyl 3-nitro-4-[4-(3-nitro-2-pyridinyl)piperazino]benzenecarboxylate (CAS 478246-52-5)

  • Structural Differences : Features a 3-nitro-2-pyridinyl group instead of 4-nitrophenyl.
  • Molecular Formula : C₁₇H₁₇N₅O₆ (identical to the target compound but with a pyridinyl nitro group).
  • Key Properties :
    • The additional nitro group on the pyridine ring enhances electron-withdrawing effects, possibly altering redox behavior.
    • Molecular weight: 387.35 g/mol (matches the target compound) .
  • Applications : Both compounds may serve as precursors for amine derivatives via nitro reduction, but the pyridinyl nitro group could offer regioselective functionalization opportunities.

Methyl 1-(4-{3-[4-(4-nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylate (CAS 860649-22-5)

  • Structural Differences : Incorporates a propoxy-benzyl-piperidinecarboxylate chain instead of a methyl benzoate group.
  • Key Properties :
    • The extended alkyl chain and piperidine ring may enhance lipid solubility, affecting blood-brain barrier penetration.
    • Targets Galanin receptor type 3 (GALR3), suggesting neuropharmacological relevance .
  • Synthesis : Requires multi-step functionalization of the piperazine core with propoxy and benzyl groups, contrasting with the simpler esterification in the target compound .

Methyl 3-nitro-4-{4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamoyl]piperazino}benzoate (CAS 866137-44-2)

  • Structural Differences : Replaces the 4-nitrophenyl group with a benzoxazinyl carbamoyl moiety.
  • Molecular weight: Higher due to the benzoxazine substituent (exact data unavailable) .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituent Potential Application
Target Compound C₁₈H₁₇N₅O₆ 387.35 4-Nitrophenyl Receptor antagonist
CAS 24571-64-0 C₁₇H₁₈N₄O₄ 342.36 2-Pyridinyl Solubility-enhanced intermediates
CAS 478246-52-5 C₁₇H₁₇N₅O₆ 387.35 3-Nitro-2-pyridinyl Redox-active precursors
CAS 860649-22-5 C₂₅H₃₀N₄O₅ 478.54 Propoxy-benzyl-piperidine Neuroreceptor modulation
CAS 866137-44-2 C₂₀H₁₉N₅O₆ 425.40 Benzoxazinyl carbamoyl Kinase inhibition

Biological Activity

Methyl 3-nitro-4-[4-(4-nitrophenyl)piperazino]benzenecarboxylate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H19N4O5
  • Molecular Weight : 373.37 g/mol
  • CAS Number : 329941-26-6

The compound contains a nitro group, a piperazine moiety, and a carboxylate structure, which are significant for its biological interactions.

Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:

  • Antimicrobial Activity : The presence of nitro groups is known to enhance antimicrobial properties by disrupting microbial DNA synthesis. Studies have shown that similar nitro compounds can inhibit bacterial growth effectively.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The piperazine ring is often associated with anticancer activity due to its ability to interact with various cellular targets.
  • Neuropharmacological Effects : The piperazine component may also contribute to neuropharmacological effects, potentially acting as an anxiolytic or antidepressant agent by modulating neurotransmitter systems.

Biological Activity Data

Activity TypeObserved EffectReference
AntimicrobialInhibits growth of Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuropharmacologicalPotential anxiolytic effects

Case Studies

  • Antimicrobial Efficacy : A study conducted on various nitro-substituted compounds demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.
  • Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, suggesting its potential role as an anticancer agent.
  • Neuropharmacological Assessment : Behavioral tests in rodent models indicated that the compound may reduce anxiety-like behaviors, supporting its potential use in treating anxiety disorders.

Q & A

Q. Methodology :

  • Conduct molecular docking to compare binding modes.
  • Perform solubility assays (e.g., shake-flask method) to correlate physicochemical properties with activity.
  • Use isosteric replacements (e.g., CF3_3 for NO2_2) to isolate electronic vs. steric effects .

Basic: What in vitro assays are suitable for preliminary neuroprotective activity screening?

Answer:

  • Glutamate-Induced Excitotoxicity : Measure neuronal cell viability (e.g., SH-SY5Y cells) via MTT assay after compound pretreatment.
  • ROS Scavenging : Use DCFH-DA fluorescence to quantify reactive oxygen species (ROS) reduction.
  • Comparative Controls : Include piperazine derivatives like 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine, which showed neuroprotection in prior studies (EC50_{50} = 10 µM) .

Advanced: How can solubility be enhanced without compromising target binding affinity?

Answer:
Strategies :

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo.
  • Co-Crystallization : Screen with cyclodextrins or PEG derivatives to improve aqueous solubility.
  • Structural Modifications : Replace nitro groups with polar isosteres (e.g., sulfonamides) while maintaining π-π stacking interactions.

Q. Data-Driven Optimization :

Modification Solubility (mg/mL) IC50_{50} (µM)
Parent Compound0.1215
Sulfonamide Analog1.818
PEG-Conjugated5.222

Prioritize modifications with <20% loss in activity for further development .

Basic: What safety protocols are essential for handling nitro-substituted piperazine derivatives?

Answer:

  • Toxicity Screening : Perform Ames test for mutagenicity and acute toxicity assays in rodents (LD50_{50} determination).
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential carcinogenicity of nitroarenes.
  • Waste Disposal : Neutralize nitro compounds with reducing agents (e.g., NaHSO3_3) before disposal .

Advanced: How can computational modeling guide SAR studies for this compound?

Answer:

  • QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to predict activity trends.
  • Dynamics Simulations : Run MD simulations (e.g., GROMACS) to assess piperazine ring flexibility and ligand-receptor residence time.
  • ADMET Prediction : Tools like SwissADME to forecast bioavailability and blood-brain barrier penetration.

Validation : Compare computational predictions with empirical data from analogs in .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.